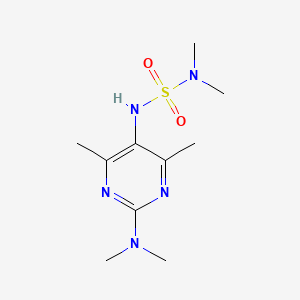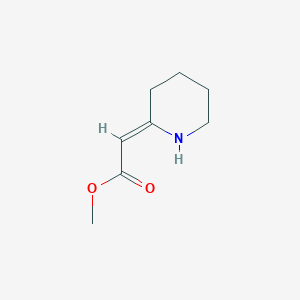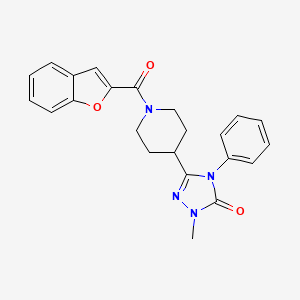
5-Bromo-3-(2-(4-chloro-4-methylphenoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Bromo-3-(2-(4-chloro-4-methylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a complex organic molecule. It contains several functional groups, including a bromine atom, a chlorine atom, a methyl group, a phenoxy group, an acetylhydrazide group, and an oxoindoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine and chlorine atoms would likely add significant weight to the molecule, and the various ring structures would contribute to its complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, as well as the other functional groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of bromine and chlorine atoms might increase the compound’s density and boiling point .Applications De Recherche Scientifique
Anticancer Potential
Research has indicated that novel bromophenol derivatives, including those with bromo, chloro, and oxoindoline moieties, show promising anticancer activities. For example, a study on a bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities on human lung cancer cell lines. This compound was found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving reactive oxygen species (ROS) generation and the deactivation of the PI3K/Akt pathway (Guo et al., 2018). Such findings suggest potential anticancer applications for structurally related compounds, highlighting the importance of exploring the biological activities of 5-Bromo-3-(2-(4-chloro-4-methylphenoxy)acetylhydrazidyl)-2-oxoindoline in similar contexts.
Antioxidant Activities
The antioxidant properties of bromophenols, particularly those derived from marine sources, have been extensively documented. Compounds with bromo and chloro substitutions have been shown to possess potent antioxidant activities, potentially stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited potent free radical scavenging activity (Li et al., 2011). This indicates that compounds like 5-Bromo-3-(2-(4-chloro-4-methylphenoxy)acetylhydrazidyl)-2-oxoindoline could also possess significant antioxidant properties, meriting further investigation.
Synthesis and Chemical Reactions
The synthetic routes and chemical reactions involving bromo- and chloro-substituted compounds have been a subject of interest. Studies on the synthesis, characterization, and reactions of various derivatives provide valuable insights into the chemical behavior and potential applications of these compounds in the development of new drugs or materials. For example, the synthesis and characterization of Schiff bases and their derivatives, involving bromo and chloro substituents, have been explored for their antimicrobial profiles (Fuloria et al., 2014). Understanding these synthetic pathways and reactions could aid in the development of novel compounds with enhanced biological or chemical properties.
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O3/c1-9-6-11(19)3-5-14(9)25-8-15(23)21-22-16-12-7-10(18)2-4-13(12)20-17(16)24/h2-7,20,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPQRYWBCCNTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2574624.png)



![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)
![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)

